molecular formula C12H24N2O2 B12437939 tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate

tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate

Cat. No.: B12437939
M. Wt: 228.33 g/mol
InChI Key: QNINVVQVKZJBLQ-UHFFFAOYSA-N
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Description

tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl chloroformate and pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-methyl-N-(2-pyrrolidin-2-ylethyl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-7-10-6-5-8-13-10/h10,13H,5-9H2,1-4H3

InChI Key

QNINVVQVKZJBLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1CCCN1

Origin of Product

United States

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